![molecular formula C11H19N3S B1467126 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine CAS No. 1480701-54-9](/img/structure/B1467126.png)

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

Overview

Description

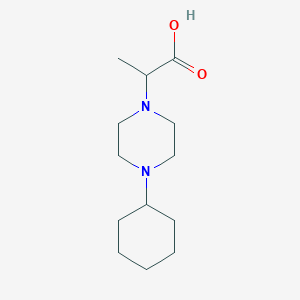

The compound “1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine” contains a thiazole ring and a piperidine ring. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the piperidine ring. Thiazoles can be synthesized through the reaction of α-haloketones and thioamides . Piperidines can be synthesized through several methods, including the reduction of pyridines .Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . Piperidines, on the other hand, are saturated and do not have the same level of electron delocalization.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and piperidine rings. Thiazoles are known to undergo electrophilic substitution at the C-5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole and piperidine rings. Thiazole itself is a pale yellow liquid with a pyridine-like odor .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. They can be synthesized and modified to produce molecules with potent antimicrobial activities. This particular compound could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents .

Anticancer Properties

The structural motif of thiazoles is present in several anticancer agents. By studying the interactions of “1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine” with various cancer cell lines, researchers can identify its potential as a therapeutic agent for cancer treatment .

Antidiabetic Effects

Thiazole compounds have been associated with antidiabetic effects. This compound could be part of research aimed at discovering novel antidiabetic medications, especially considering the increasing prevalence of diabetes globally .

Anti-Inflammatory and Analgesic Applications

Due to their anti-inflammatory properties, thiazoles are used in the development of anti-inflammatory drugs. The compound may be investigated for its ability to reduce inflammation and serve as an analgesic .

Neuroprotective Effects

Some thiazole derivatives exhibit neuroprotective effects and are potential candidates for treating neurodegenerative diseases. Research into the neuroprotective applications of this compound could contribute to finding treatments for conditions like Alzheimer’s disease .

Antioxidant Potential

Thiazoles also display antioxidant properties. This compound could be studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Agricultural Chemicals

Thiazole derivatives are utilized in the synthesis of agrochemicals. The subject compound could be researched for its use in developing new pesticides or herbicides, enhancing crop protection strategies .

Photographic Sensitizers

Thiazoles find applications as photographic sensitizers due to their unique light-absorbing properties. This compound could be part of studies aiming to improve the efficiency of photographic materials .

Mechanism of Action

Target of Action

Thiazoles, which are an important class of five-membered heterocyclic compounds, have been reported to exhibit a wide range of biological activities . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Mode of Action

It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antidiabetic, and antioxidant activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been reported with a variety of biological activities .

Action Environment

It is known that the physico-chemical properties of thiazoles resemble those of pyridine and pyrimidine, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

properties

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-8-11(15-9(2)13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEBJBJQSXPFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467065.png)